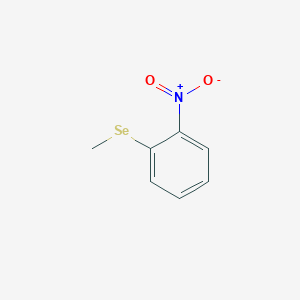
1-(Methylselanyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylselanyl)-2-nitrobenzene is an organoselenium compound characterized by the presence of a methylselanyl group attached to a nitrobenzene ring. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylselanyl)-2-nitrobenzene typically involves the reaction of 2-nitrochlorobenzene with methylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
2-nitrochlorobenzene+methylselenol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylselanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(Methylselanyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methylselanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of novel therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Methylselanyl)-2-nitrobenzene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(Methylthio)-2-nitrobenzene: Contains a sulfur atom instead of selenium.
1-(Methylselanyl)-4-nitrobenzene: The nitro group is positioned differently on the benzene ring.
1-(Methylselanyl)-2-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness
1-(Methylselanyl)-2-nitrobenzene is unique due to the presence of both a methylselanyl group and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61053-50-7 |
|---|---|
Fórmula molecular |
C7H7NO2Se |
Peso molecular |
216.11 g/mol |
Nombre IUPAC |
1-methylselanyl-2-nitrobenzene |
InChI |
InChI=1S/C7H7NO2Se/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
Clave InChI |
IXOLKTOYPROQRN-UHFFFAOYSA-N |
SMILES canónico |
C[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)



![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)


![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
